![molecular formula C18H24N4O2 B5500060 {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

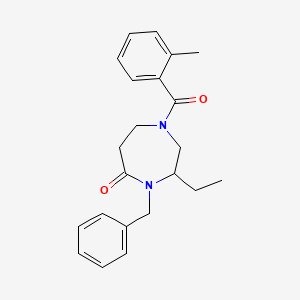

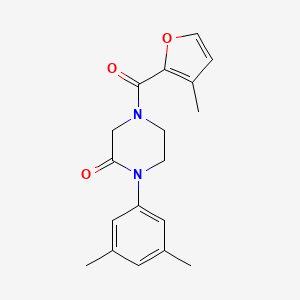

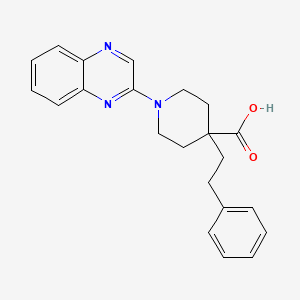

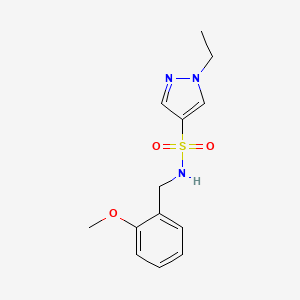

The synthesis of related diazepine derivatives involves the reaction of amino pyrazoles with acetic acid, leading to the formation of benzyl-diaryl-dihydropyrazolo[3,4-b][1,4]diazepines. This process is characterized by the use of dimethylaminopropiophenones in ethanol as a solvent, highlighting the role of acetic acid in facilitating the reaction (Insuasty et al., 2000). Additionally, one-pot, multi-component reactions have been developed to synthesize complex pyrazole derivatives, indicating the versatility of methods available for constructing diazepine frameworks (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of diazepine derivatives reveals significant insights into their chemical behavior. For example, crystallographic analysis of a related compound showed the presence of a positive charge localized on the pyrazole ring, which contributes to the molecule's reactivity and interactions with other molecules (Baumer et al., 2004). Moreover, detailed NMR, X-ray crystallography, and semi-empirical calculations have been employed to understand the conformational preferences of these compounds, aiding in the prediction of their chemical and physical properties (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Diazepine compounds undergo various chemical reactions, including [4+3] annulation with propargylic acetates, leading to the formation of benzo[c][1,2]diazepines. This reaction is facilitated by rhodium(III) catalysis, showcasing the compounds' ability to participate in complex cyclization reactions to form fused heterocyclic structures (Li et al., 2020).

Direcciones Futuras

The future directions for research on {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Pyrazole-based ligands have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further studies could also explore their potential in catalytic processes relating to catecholase activity .

Propiedades

IUPAC Name |

2-[1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,4-diazepan-6-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c23-18(24)10-15-11-19-7-9-21(12-15)13-16-4-1-2-5-17(16)14-22-8-3-6-20-22/h1-6,8,15,19H,7,9-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFRQYBBHUOHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(CN1)CC(=O)O)CC2=CC=CC=C2CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)